molecular formula C10H8BrNO B6278848 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 867006-65-3

4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B6278848
CAS No.: 867006-65-3
M. Wt: 238.1
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Description

4-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one (CAS 867006-65-3) is a brominated and methyl-substituted isoquinolinone derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry . Its distinct molecular framework, featuring a bromine atom at the 4-position and a methyl group at the 3-position, enhances its reactivity for use in cross-coupling reactions and further heterocyclic functionalization . The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a privileged structure in the discovery of bioactive molecules and is prevalently encountered in numerous natural products . Research into analogous dihydroisoquinolinone derivatives has demonstrated their potential for development into antioomycete agents for plant disease management, indicating its utility in agrochemical research . Furthermore, related 4-aryl substituted tetrahydroisoquinolines are of substantial interest in pharmaceutical research due to potent neuropharmacological activities, highlighting the potential of this scaffold in drug discovery . The high purity and stability of this well-defined building block ensure reliable performance in targeted molecular design and synthetic applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

867006-65-3

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 4 Bromo 3 Methyl 1,2 Dihydroisoquinolin 1 One Derivatives

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the C4 position of the isoquinolinone ring is amenable to various substitution reactions, most notably those catalyzed by palladium complexes. These reactions proceed not through a classical SNAr mechanism but via a catalytic cycle involving a palladium(0) species. This approach is highly effective for forming new carbon-carbon and carbon-heteroatom bonds at an sp2-hybridized carbon center.

Prominent among these transformations are the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The general utility of the bromo-substituent in isoquinolones is highlighted by its role in making these compounds attractive intermediates for further functionalization, which is significant for drug discovery. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester. nrochemistry.comwikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. wikipedia.orgorganic-chemistry.org The catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-isoquinolinone, forming a Pd(II) intermediate. nrochemistry.comlibretexts.org

Transmetalation : The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. nrochemistry.comorganic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. nrochemistry.com

While specific examples for 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one are not extensively documented, this reaction is widely applied to similar bromo-substituted heterocycles, such as bromo-quinazolines, demonstrating its applicability. mdpi.com For instance, a Suzuki reaction has been successfully employed in the synthesis of derivatives from related bromo-tetrahydroisoquinolinone structures. newdrugapprovals.org

Heck-Mizoroki Reaction

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, also via a palladium catalyst and in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism shares the initial oxidative addition step with the Suzuki coupling. libretexts.org Following this, the alkene coordinates to the Pd(II) complex and undergoes migratory insertion into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species that is subsequently converted back to the active Pd(0) catalyst by the base. libretexts.org

A highly relevant application of this reactivity is the domino Heck/borylation reaction, where an intramolecular Heck cyclization of an N-allyl-2-bromobenzamide is followed by a borylation step. rsc.org This process constructs the dihydroisoquinolinone core and simultaneously installs a functionalizable methylboronic ester group at the C4 position, underscoring the synthetic potential derived from the reactivity of a C-Br bond in this position. rsc.org

ReactionCoupling PartnerCatalyst / BaseTypical Product
Suzuki-Miyaura Coupling R-B(OH)₂ / Boronic EsterPd(PPh₃)₄ / K₂CO₃4-Aryl/Vinyl-isoquinolinone
Heck Reaction Alkene (e.g., Styrene)Pd(OAc)₂ / Et₃N4-Alkenyl-isoquinolinone
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N4-Alkynyl-isoquinolinone

This table represents expected reactivity based on standard palladium-catalyzed cross-coupling reactions on analogous aryl bromide systems. nrochemistry.comorganic-chemistry.orgnih.gov

Reactivity Profile of the Lactam Carbonyl Group

The lactam carbonyl group within the 1,2-dihydroisoquinolin-1-one ring system is an amide and thus exhibits characteristic amide reactivity. It is less electrophilic than a ketone or aldehyde carbonyl due to the resonance delocalization of the nitrogen lone pair. However, it can still undergo reactions with potent reducing agents and strong nucleophiles.

The complete reduction of the lactam carbonyl group is a common transformation that converts the cyclic amide into a cyclic amine. This is typically achieved using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄) : This is a strong, non-selective reducing agent capable of reducing amides and lactams to the corresponding amines. masterorganicchemistry.com Treatment of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one with LiAlH₄ is expected to yield 4-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.

9-Borabicyclo[3.3.1]nonane (9-BBN) : For substrates containing other reducible functional groups (such as esters), more chemoselective reagents are required. 9-BBN has been shown to effectively reduce tertiary lactams to their corresponding cyclic amines in the presence of esters, a selectivity not achievable with LiAlH₄. organic-chemistry.org

The general pathway involves the coordination of the hydride reagent to the carbonyl oxygen, followed by hydride transfer to the carbonyl carbon. Subsequent elimination of the oxygen atom as a metallic alkoxide and further reduction of the resulting iminium intermediate furnishes the cyclic amine.

A condensation reaction involves the combination of two molecules to form a single larger molecule, often with the elimination of a small molecule like water. wikipedia.org Due to the reduced electrophilicity of the lactam carbonyl, it does not typically undergo condensation reactions with weak nucleophiles under standard conditions.

Addition of strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can occur. These reactions can lead to the formation of cyclic hemiaminals or, upon subsequent dehydration, enamines. The specific outcome depends on the nature of the nucleophile and the reaction conditions. For example, the addition of a Grignard reagent (R-MgBr) would initially form a tetrahedral intermediate which, upon workup, could lead to a variety of products depending on its stability.

Intramolecular Cyclization and Rearrangement Reactions Leading to Fused Polycyclic Systems

Derivatives of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one can be designed to undergo intramolecular reactions, providing a powerful strategy for the synthesis of complex, fused heterocyclic systems. These reactions leverage the existing isoquinolinone core as a scaffold to build additional rings.

Skeletal rearrangements of the 1,2-dihydroisoquinolin-1-one core itself are not commonly reported in the literature. Such transformations would require significant activation and harsh conditions to induce the cleavage and reformation of the stable heterocyclic ring system. Research in this area for this specific scaffold remains limited.

Intramolecular cyclizations are a more prevalent strategy for constructing fused polycyclic frameworks. By introducing a reactive tether onto the isoquinolinone, typically at the nitrogen atom, a subsequent ring-closing reaction can be initiated.

A prime example of this strategy is the intramolecular Heck reaction . chim.it If a derivative of the title compound were prepared with an alkenyl group tethered to the nitrogen (e.g., N-allyl-4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one), it could undergo a palladium-catalyzed intramolecular cyclization. In this reaction, the palladium catalyst would first oxidatively add to the C4-Br bond, and the resulting organopalladium species would then be intercepted by the tethered alkene, leading to the formation of a new ring fused to the isoquinolinone core. chim.it Such reactions are powerful tools for generating tertiary and quaternary stereocenters. chim.it

Stereoselective Transformations and Chiral Control in Reactions Involving the Isoquinolinone Moiety

Achieving stereocontrol in reactions involving the isoquinolinone scaffold is critical for the synthesis of enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. The planarity of the isoquinolinone ring system presents a challenge for stereoselective additions, necessitating the use of chiral catalysts or auxiliaries to control the facial selectivity of incoming reagents.

One powerful strategy for achieving enantioselectivity is through the asymmetric dearomatization of the related isoquinoline (B145761) core. researchgate.netrsc.org While not starting from the dihydroisoquinolin-1-one itself, these reactions provide insight into controlling stereochemistry at the C1 position. For instance, chiral anion-binding catalysis has been successfully employed in the enantioselective dearomatization of isoquinolines. rsc.org In this approach, a chiral thiourea (B124793) catalyst activates an acyl-isoquinolinium intermediate, guiding a nucleophile to attack one enantioface preferentially. This strategy has been used to generate cyclic α-aminophosphonates with high yields and enantioselectivities. researchgate.net The mechanism involves the formation of a chiral contact ion pair, where the catalyst's chiral pocket dictates the trajectory of the nucleophilic attack. rsc.org

Another avenue for stereocontrol involves the asymmetric hydrogenation of isoquinolines or their dihydroisoquinoline precursors to form chiral tetrahydroisoquinolines. mdpi.com While this involves reduction of the lactam carbonyl, the principles of using chiral transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium complexes) to control the stereochemical outcome are relevant. These catalysts create a chiral environment that differentiates between the two faces of the imine or enamine intermediate during hydride delivery. mdpi.com

Furthermore, 1,3-dipolar cycloaddition reactions involving C,N-cyclic azomethine imines derived from tetrahydroisoquinolines have been developed to achieve high diastereoselectivity and enantioselectivity. nih.govnih.gov These reactions, often catalyzed by chiral primary amines, proceed via dienamine intermediates and allow for the construction of complex, multi-ring systems with defined stereochemistry. nih.gov Although these examples involve the fully reduced tetrahydroisoquinoline core, they underscore the potential for applying modern asymmetric catalysis to control stereocenters in isoquinoline-based structures.

Table 1: Examples of Stereoselective Reactions on the Isoquinoline Core This table presents data from reactions on the broader isoquinoline scaffold to illustrate principles of stereocontrol.

Reaction Type Catalyst/Method Product Type Enantiomeric Excess (ee) Reference
Enantioselective Dearomatization tert-leucine-based thiourea Cyclic α-aminophosphonates Up to 92% researchgate.net
Asymmetric [3+2] Cycloaddition Chiral Primary Amine Dinitrogen-fused heterocycles Up to >95% nih.govnih.gov

Pathways for Dearomatization and Re-aromatization of the Isoquinolinone System

The dearomatization of heteroaromatic compounds like isoquinolines and their derivatives is a thermodynamically challenging but synthetically powerful transformation. acs.orgnih.gov It allows for the conversion of flat, aromatic systems into three-dimensional structures, which are often found in pharmaceuticals and natural products. nih.gov The energy required to disrupt the aromatic system is typically compensated by the formation of strong new covalent bonds. acs.org

Pathways for Dearomatization:

Nucleophilic dearomatization is a common strategy, often requiring activation of the isoquinoline ring. nih.gov This can be achieved by N-acylation or N-alkylation, which enhances the electrophilicity of the ring system and makes it susceptible to attack by nucleophiles. nih.gov The addition of carbon or heteroatom nucleophiles typically results in a 1,2- or 1,4-functionalization of the heterocycle. acs.org

Anion-Binding Catalysis: As mentioned previously, this method uses a catalyst to activate an N-acylisoquinolinium salt towards nucleophilic attack, leading to a dearomatized product. researchgate.netrsc.org The process is initiated by the nucleophilic addition of a silyl (B83357) phosphite (B83602) to the activated isoquinoline. researchgate.net

Reductive Functionalization: The isoquinolinium system can be dearomatized under reductive conditions. For example, using formic acid as a terminal reductant, both transition-metal-free and rhodium-catalyzed reductive functionalizations have been developed. d-nb.info These reactions proceed through the formation of an enamine-like intermediate after partial reduction of the ring, which can then react with an electrophile. d-nb.info

Photochemical Hydrosilylation: A stepwise hydrogen atom transfer (HAT)/radical recombination mechanism can lead to dearomatization. nih.gov In this process, a photoexcited isoquinolinium intermediate is reduced by a silane (B1218182) reagent, generating dearomatized allylic silanes. nih.gov

Aryne-Triggered Dearomatization: Isoquinolines can undergo direct dearomatization with chloroform, triggered by the in situ generation of an electrophilic aryne. This transition-metal-free method provides access to medicinally important dihydroisoquinoline derivatives. rsc.org

Pathways for Re-aromatization:

The dearomatized 1,2-dihydroisoquinolin-1-one system can undergo re-aromatization through various pathways, often involving elimination or oxidation reactions. The stability of the aromatic system provides a strong thermodynamic driving force for these transformations.

Oxidation: Dihydroisoquinoline derivatives can be oxidized to their corresponding aromatic isoquinolines or isoquinolinones. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this purpose. nih.gov For instance, a C4-substituted dihydroisoquinoline can be oxidized to the fully aromatic isoquinoline, restoring the heterocyclic aromatic system.

Elimination Reactions: If the dearomatized intermediate contains a suitable leaving group, it can be eliminated to regenerate the aromatic ring. For example, palladium-catalyzed annulations of 2-alkynylbenzyl azides can lead to 4-bromoisoquinolines or 4-bromoisoquinolin-1(2H)-ones. researchgate.net The final step in the formation of the 4-bromoisoquinoline (B23445) likely involves an elimination step that re-establishes the aromaticity. The choice of reaction conditions (solvents and additives) can selectively favor the formation of the re-aromatized isoquinoline over the isoquinolinone. researchgate.net

The interplay between dearomatization and re-aromatization pathways provides a versatile platform for the functionalization of the isoquinolinone core, enabling the synthesis of a diverse range of complex heterocyclic molecules.

Structural Elucidation and Advanced Conformational Analysis

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental to deducing the molecular structure by probing the interactions of molecules with electromagnetic radiation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, ¹H and ¹³C NMR are the most critical techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the N-H proton of the lactam ring. The aromatic protons on the benzo portion of the ring system would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns (doublets, triplets) revealing their coupling relationships and substitution pattern. The methyl protons (C3-CH₃) would present as a singlet in the upfield region (δ 2.0-2.5 ppm). The N-H proton is expected to be a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key signals would include the carbonyl carbon (C=O) of the lactam, expected at a significantly downfield shift (δ ~160-170 ppm). The aromatic carbons would generate a series of signals in the δ 120-140 ppm range, with the carbon bearing the bromine atom (C4) being influenced by the halogen's electronic effects. The methyl carbon would appear at a characteristic upfield chemical shift (δ ~15-25 ppm).

2D NMR (HSQC): Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to establish direct one-bond correlations between proton and carbon atoms, confirming the assignments made in the 1D spectra. For instance, it would correlate the methyl proton singlet to its corresponding carbon signal.

While specific data for the target compound is scarce, analysis of related dihydroisoquinolinone structures provides context for expected chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one This table is predictive and based on general principles and data from analogous structures.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (C=O) - ~163
C3-CH₃ ~2.2 (s, 3H) ~18
C4-Br - ~115
C5-H ~8.1 (d) ~128
C6-H ~7.5 (t) ~127
C7-H ~7.7 (t) ~133
C8-H ~7.6 (d) ~129

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one (C₁₀H₈BrNO), HRMS would verify the molecular formula by matching the experimentally measured mass to the calculated exact mass.

The calculated monoisotopic mass is 236.9835 u. HRMS analysis would also reveal the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two major peaks separated by two mass units (M+ and M+2), which is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one is expected to display several characteristic absorption bands. A strong, sharp absorption between 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the cyclic amide (lactam). A broad band around 3200 cm⁻¹ would indicate the N-H stretching vibration. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the methyl C-H stretching would be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The fused aromatic system of the dihydroisoquinolinone core is expected to exhibit strong absorption in the UV region, typically between 200-400 nm, corresponding to π-π* electronic transitions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one could be grown, this technique would provide unambiguous data on:

Connectivity and Bonding: Confirming the covalent bonding framework.

Molecular Geometry: Precise measurement of all bond lengths, bond angles, and torsion angles.

Solid-State Conformation: Revealing the exact conformation of the dihydroisoquinolinone ring and the orientation of the substituents.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding (involving the N-H and C=O groups) and π-stacking in the crystal lattice.

This analysis would provide the definitive solid-state structure, serving as a benchmark for computational models and conformational studies in solution.

Conformational Preferences and Dynamics of the 1,2-Dihydroisoquinolin-1-one Ring System

The 1,2-dihydroisoquinolin-1-one scaffold consists of a benzene (B151609) ring fused to a dihydropyridinone ring. While the benzene part is planar, the partially saturated lactam ring can adopt non-planar conformations to minimize ring strain. The presence of the C3=C4 double bond (in the parent isoquinolinone) or substituents can influence this. In the case of the 1,2-dihydroisoquinolin-1-one system, the ring is not fully aromatic and possesses some flexibility. It is expected to be nearly planar, but may adopt a slight boat or envelope conformation. The study of protein conformational diseases highlights the importance of molecular shape, where subtle changes in a heterocyclic core can impact biological function, underscoring the need for detailed conformational analysis. mdpi.com The stability of specific conformations is often investigated through computational modeling and can be influenced by intermolecular forces in different environments. nih.gov

Influence of Bromine and Methyl Substituents on Molecular Geometry and Conformation

The bromine and methyl substituents at the C4 and C3 positions, respectively, are expected to exert significant steric and electronic effects on the molecule's geometry. nih.gov

Electronic Effects: The bromine atom is highly electronegative, withdrawing electron density from the ring via the sigma bond (inductive effect). The methyl group is weakly electron-donating through hyperconjugation. These electronic perturbations can subtly alter bond lengths and the reactivity of the aromatic ring. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comhakon-art.com It is widely employed to study chemical reactions, providing detailed information about reaction pathways and energetics. umn.educoe.edustackexchange.com For 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, DFT can be instrumental in understanding its synthesis, degradation, or metabolic pathways.

Transition State Analysis and Reaction Pathway Elucidation

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. github.iomit.edu Identifying the geometry and energy of this transition state is crucial for understanding the reaction mechanism. eurekalert.orgucsb.edu DFT calculations can locate these first-order saddle points on the potential energy surface. github.io For a hypothetical reaction involving 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, such as a nucleophilic aromatic substitution at the bromine-bearing carbon, DFT could be used to model the entire reaction coordinate.

The process would involve:

Geometry Optimization: The structures of the reactant (4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one and a nucleophile), the product, and an initial guess for the transition state are optimized. joaquinbarroso.com

Transition State Search: Algorithms like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method or other gradient-based techniques are used to locate the precise transition state structure. ucsb.edujoaquinbarroso.com

Frequency Calculation: A vibrational frequency analysis is performed. A genuine transition state is confirmed by the presence of one and only one imaginary frequency, which corresponds to the motion along the reaction coordinate. joaquinbarroso.com

This analysis elucidates whether the reaction is concerted (one step) or stepwise (involving intermediates) and reveals the specific atomic motions involved in bond breaking and formation. mdpi.com

Prediction of Energetics and Kinetics for Chemical Transformations

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface have been identified, DFT can be used to calculate their energies. researchgate.net This allows for the prediction of key thermodynamic and kinetic parameters. nsf.govacs.org

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction. ucsb.edu

Reaction Energy (ΔErxn): The energy difference between the products and the reactants indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). stackexchange.com

These calculations can be performed with various functionals and basis sets to achieve the desired accuracy. nsf.govacs.org The results can be used to compare different potential reaction pathways and predict which one is most likely to occur under specific conditions. acs.org

Illustrative Data Table 5.1: Hypothetical DFT-Calculated Energies for a Substitution Reaction

SpeciesElectronic Energy (Hartree)Relative Energy (kcal/mol)
Reactants (Isoquinolinone + Nucleophile)-2950.7500.0
Transition State-2950.715+22.0
Products-2950.780-18.8

Note: Data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

While DFT is excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. fums.ac.iryoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, MD simulations could be used to:

Explore Conformational Space: Identify the most stable three-dimensional arrangements (conformations) of the molecule in different solvents or in the presence of a biological target like a protein. acs.org

Analyze Intermolecular Interactions: In a simulation with a protein, MD can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the protein-ligand complex. mdpi.commdpi.com This is crucial for understanding its potential biological activity.

Assess Structural Stability: By running simulations at different temperatures, one can assess the rigidity and thermal stability of the molecule. nih.gov Regions of high flexibility can be identified, which may be important for binding to a receptor. nih.gov

MD simulations provide a detailed picture of the dynamic interactions that govern molecular recognition and binding events. fums.ac.ir

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemistry calculations, particularly DFT, can provide a wealth of information about the electronic properties of a molecule, which are fundamental to its reactivity. hakon-art.comquantumgrad.comsubstack.com

Key reactivity descriptors that can be calculated for 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. hakon-art.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).

Illustrative Data Table 5.2: Hypothetical Quantum Chemical Descriptors

DescriptorCalculated ValueInterpretation
HOMO Energy-6.8 eVIndicates electron-donating capability.
LUMO Energy-1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability.
Dipole Moment3.2 DebyeIndicates a polar molecule with significant charge separation.
Electrophilicity Index (ω)1.8 eVModerate electrophilicity, suggesting it can act as an electrophile in reactions.

Note: Data is hypothetical and for illustrative purposes only.

In Silico Screening and Rational Ligand Design Principles Focused on Molecular Interactions

In silico (computational) screening is a method used to search large databases of small molecules to identify those that are most likely to bind to a biological target. nih.govslideshare.net If 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one were identified as a "hit" compound, rational ligand design principles would be used to optimize its structure for better activity.

This process involves:

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, molecular docking can be used to predict how thousands of compounds, including derivatives of the isoquinolinone, would bind to the active site. nih.gov Compounds are ranked based on a scoring function that estimates binding affinity. nih.gov

Ligand-Based Virtual Screening: If the target structure is unknown, but other active molecules are, a pharmacophore model can be built. mdpi.comresearchgate.net This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for activity. The isoquinolinone structure could be used as a template to search for other molecules with a similar pharmacophore.

Rational design focuses on modifying the lead compound to improve its interactions with the target. For example, if docking simulations show a void in the binding pocket near the methyl group of the isoquinolinone, medicinal chemists might synthesize analogs with larger alkyl groups at that position to improve hydrophobic interactions and binding affinity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling for Structural Influence on Interaction

3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their 3D structural properties. nih.govneovarsity.orgnih.gov Unlike traditional QSAR, 3D-QSAR considers the shape and electrostatic fields of the molecules. deeporigin.com

To build a 3D-QSAR model for a series of isoquinolinone analogs, the following steps are taken:

Data Set: A series of molecules with varying structures (e.g., different substituents on the isoquinolinone core) and their experimentally measured biological activities are required.

Molecular Alignment: All molecules in the series are aligned in 3D space based on a common substructure. This is a critical step for the validity of the model.

Field Calculation: For each molecule, steric and electrostatic interaction fields are calculated on a grid of points surrounding the aligned structures.

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to build a mathematical model that relates the variations in the field values to the variations in biological activity.

The resulting 3D-QSAR model can be visualized as contour maps. These maps highlight regions in space where certain properties are predicted to influence activity. For example, a map might show that a bulky, electropositive group at the 4-bromo position is favorable for activity, while a bulky group at another position is unfavorable. This provides intuitive, graphical guidance for designing more potent molecules. nih.gov

Structure Function Relationships at the Molecular and Chemical Levels

Influence of Bromine Substitution and Methyl Group Positioning on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of the 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one molecule are significantly modulated by the electronic and steric properties of its bromine and methyl substituents. The isoquinolinone core itself is a versatile scaffold, and the introduction of these functional groups provides precise control over its reaction pathways.

The bromine atom at the C-4 position primarily exerts an electron-withdrawing inductive effect, which influences the electron density distribution across the aromatic ring and the adjacent lactam system. This electronic perturbation affects the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, in palladium-catalyzed reactions, which are common for functionalizing such heterocyclic systems, the electronic nature of substituents can dictate the reaction's success and selectivity. Studies on related 4-bromoisoquinolones have shown that the presence of electron-withdrawing groups can favor certain cyclization pathways, whereas electron-donating groups may suppress them. researchgate.net The bromine atom itself serves as a key functional handle for further chemical modifications, most notably through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents at the C-4 position.

The methyl group at the C-3 position, adjacent to the bromine, introduces both steric and electronic effects. As a weak electron-donating group, it can subtly counteract the electron-withdrawing nature of the bromine atom. More significantly, its steric bulk can influence the regioselectivity of reactions by hindering access to nearby positions. This steric hindrance can affect the approach of reagents and catalysts, thereby directing functionalization to other, more accessible sites on the molecule. In domino reactions, such as the Heck/borylation process used to synthesize related dihydroisoquinolinone structures, the nature and position of substituents on the core structure are critical for the reaction outcome. rsc.orgnih.gov The interplay between the electron-withdrawing bromine and the sterically influential methyl group creates a unique chemical environment that can be exploited for selective synthetic transformations.

The table below summarizes the expected influence of the substituents on the molecule's reactivity.

SubstituentPositionElectronic EffectSteric EffectImpact on Reactivity
BromineC-4Electron-withdrawing (inductive)ModerateActivates C-4 for cross-coupling; influences electron density of the ring system.
MethylC-3Weakly electron-donating (hyperconjugation)SignificantCan direct incoming reagents away from C-4 and the lactam nitrogen due to steric hindrance.

Role of Chirality and Enantioselectivity in Molecular Recognition Processes

While 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one is not inherently chiral, the isoquinoline (B145761) scaffold is a cornerstone in the synthesis of numerous chiral molecules and natural products. researchgate.net The development of asymmetric syntheses to produce enantiomerically enriched isoquinoline derivatives highlights the importance of stereochemistry in their biological and chemical recognition properties. thieme-connect.comacs.orgnih.gov

Should 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one be incorporated into a larger molecule with a stereocenter, or interact with a chiral environment such as a protein binding site, the specific arrangement of its substituents would play a critical role in molecular recognition. The bromine atom and the methyl group create a distinct three-dimensional profile that can lead to diastereomeric interactions.

In the context of enantioselective synthesis, chiral catalysts are often employed to control the formation of specific stereoisomers of isoquinoline derivatives. These processes can achieve excellent yields and high enantioselectivities (ee). researchgate.netthieme-connect.com The mechanism of such reactions often involves the formation of a chiral complex where non-covalent interactions between the substrate, the catalyst, and reagents dictate the stereochemical outcome. The electronic properties and steric bulk of the bromo and methyl groups on the 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one framework would be crucial in stabilizing or destabilizing the transition states that lead to the different enantiomers. This makes the substitution pattern a key determinant in achieving high enantioselectivity in reactions involving this scaffold.

Impact of Substituent Variations on Molecular Shape, Electrostatic Potential, and Interaction Landscapes

The bromine atom, being larger than hydrogen, increases the van der Waals volume of the molecule. Its presence can also influence local geometry by affecting torsion angles within the molecular structure. The methyl group further adds to the steric profile of the molecule.

More profound is the impact of these substituents on the MEP, which maps the regions of positive and negative electrostatic potential on the electron density surface. The MEP is a critical guide to understanding and predicting intermolecular interactions. mdpi.com The highly electronegative bromine atom creates a region of positive electrostatic potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. Conversely, the electron-withdrawing nature of the bromine pulls electron density from the aromatic ring, influencing the π-system. The methyl group, being weakly electron-donating, has a comparatively minor but opposing effect.

Recent studies on substituted arenes have revealed that the effect of substituents on the MEP above the aromatic ring is dominated by through-space field effects rather than through-bond resonance or inductive effects. nih.govnih.gov This means that the electrostatic potential landscape of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one is shaped significantly by the direct electrostatic contribution of the polar C-Br bond and the C-H bonds of the methyl group, independent of changes in the ring's π-electron density.

The following table outlines the predicted effects of the substituents on the molecule's physicochemical properties.

PropertyEffect of Bromine (C-4)Effect of Methyl (C-3)
Molecular Shape Increases van der Waals radius; can alter local torsion angles.Increases steric bulk in the C-3/C-4 region.
Electrostatic Potential Creates an electron-deficient region on the aromatic ring and a potential positive sigma-hole on the bromine atom.Introduces a small, localized region of less positive (or more neutral) potential.
Interaction Landscape Enables potential halogen bonding; modulates π-system for stacking interactions.Creates steric hindrance affecting the approach of interaction partners.

Analysis of Non-Covalent Interactions, Including Hydrogen Bonding and Aromatic Stacking, in Molecular Complexes

Non-covalent interactions are the primary forces governing molecular recognition, such as a ligand binding to a protein. wikipedia.orgharvard.edu The structure of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one is well-suited to participate in a variety of these interactions.

Hydrogen Bonding: The lactam moiety within the 1,2-dihydroisoquinolin-1-one core is a classic hydrogen bonding motif. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions are crucial for the formation of stable complexes and for determining the orientation of the molecule within a binding site. mdpi.com

Aromatic Stacking: The fused benzene (B151609) ring of the isoquinolinone core is capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein. brylinski.org The geometry of these interactions (e.g., face-to-face or edge-to-face) and their strength are influenced by the electronic properties of the ring. The electron-withdrawing bromine atom modifies the quadrupole moment of the aromatic ring, which can affect the nature and strength of these stacking interactions.

Halogen Bonding: A particularly important non-covalent interaction enabled by the C-4 bromine substituent is halogen bonding. This occurs when the electropositive region (sigma-hole) on the halogen atom interacts favorably with a Lewis base, such as a lone pair on an oxygen or nitrogen atom. mdpi.com This type of interaction is increasingly recognized for its strength and directionality, playing a significant role in molecular recognition and crystal engineering. mdpi.com

The combination of these forces—strong, directional hydrogen and halogen bonds, complemented by broader aromatic stacking and van der Waals interactions—creates a complex and specific interaction profile for 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, defining its potential for forming stable molecular complexes. nih.gov

Applications of 4 Bromo 3 Methyl 1,2 Dihydroisoquinolin 1 One and Its Derivatives in Advanced Organic Synthesis

Building Blocks for the Construction of Complex Natural Products and Analogues

The isoquinolinone framework is a core component of numerous alkaloids and other natural products. The presence of a bromine atom at the C4 position and a methyl group at the C3 position on the 1,2-dihydroisoquinolin-1-one scaffold suggests that 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one could theoretically serve as a versatile building block. The bromine atom is a particularly useful handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, which is a common strategy in the total synthesis of natural products and the creation of their analogues for structure-activity relationship studies.

However, specific examples of the application of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one in the synthesis of a known natural product are not readily found in the current body of scientific literature. The utility of related 4-bromo-3-substituted-isoquinolin-1-ones has been demonstrated, where the bromine atom is displaced or utilized in a key bond-forming step to construct the carbon skeleton of the target molecule.

Precursors for Novel Heterocyclic Ring Systems and Polycyclic Scaffolds

The bifunctional nature of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, possessing both an electrophilic center at the brominated carbon and nucleophilic potential at the nitrogen atom (after deprotonation), alongside the reactive lactam moiety, makes it a plausible precursor for the synthesis of more complex heterocyclic systems.

For instance, intramolecular cyclization reactions could be envisioned where a substituent, introduced via the bromine handle, reacts with the N-H or the carbonyl group of the lactam. Furthermore, the dihydroisoquinolinone ring itself could undergo ring-opening and subsequent rearrangement or recyclization to form different heterocyclic cores. Palladium-catalyzed annulation reactions starting from bromo-substituted heterocycles are a well-established method for constructing polycyclic aromatic compounds. While this is a general strategy, its specific application starting from 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one is not explicitly detailed in published research.

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The development of chiral auxiliaries and ligands is a cornerstone of modern asymmetric synthesis. While the parent 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one is achiral, it could potentially be converted into chiral derivatives. For example, asymmetric reduction of the lactam carbonyl or the introduction of a chiral substituent at the nitrogen atom could yield chiral molecules.

These chiral derivatives could then be investigated for their potential as chiral auxiliaries, where they would be temporarily incorporated into a substrate to direct a stereoselective reaction, and subsequently removed. Alternatively, they could be elaborated into chiral ligands for transition metal catalysts. The rigid isoquinolinone backbone could provide a well-defined steric environment, which is a desirable feature for effective stereochemical control. Despite these theoretical possibilities, there are no specific reports on the use of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one or its direct derivatives in the field of asymmetric catalysis.

Utility in Combinatorial Chemistry and the Generation of Chemical Libraries for Basic Research

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening in drug discovery and basic research. The structure of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one is well-suited for the generation of chemical libraries.

The bromine atom at the C4 position serves as a key point of diversification, allowing for the introduction of a wide array of substituents through parallel synthesis using various cross-coupling reactions. Additionally, the nitrogen atom of the lactam can be functionalized with different groups. This two-point diversification strategy would enable the creation of a large library of compounds based on the 3-methyl-1,2-dihydroisoquinolin-1-one scaffold.

The following table illustrates a hypothetical combinatorial library that could be generated from 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one:

R1 (at C4 via cross-coupling)R2 (at N1)
PhenylMethyl
4-MethoxyphenylEthyl
Thiophen-2-ylBenzyl (B1604629)
Pyridin-3-ylPropyl
CyclohexylAcetyl

While the potential for its use in generating chemical libraries is clear from a chemical standpoint, there are no specific publications that describe the synthesis and screening of a combinatorial library derived from 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one.

Emerging Research Frontiers and Future Perspectives

Development of Greener and Sustainable Synthetic Routes to Isoquinolinone Derivatives

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including isoquinolinone derivatives. Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns. chemrxiv.org The development of greener and more sustainable routes is therefore a critical area of research.

Key strategies in the green synthesis of isoquinolinones include:

Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids is a primary focus. chemrxiv.orgthe-scientist.com These solvents not only reduce the environmental impact but can also in some cases enhance reaction rates and selectivity.

Energy-Efficient Methodologies: Microwave and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction times and improving yields in the synthesis of isoquinolinone derivatives. chemrxiv.orgnih.gov These techniques offer a more energy-efficient alternative to conventional heating methods.

Recyclable Catalytic Systems: The use of heterogeneous or recyclable homogeneous catalysts is another cornerstone of green isoquinolinone synthesis. chemrxiv.org These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Multicomponent reactions are a prime example of an atom-economical approach to constructing complex isoquinolinone scaffolds. chemrxiv.org

Recent advancements have demonstrated the successful application of these principles in the synthesis of various isoquinolinone derivatives, paving the way for more sustainable manufacturing processes for compounds like 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Productivity

The integration of continuous flow chemistry and automated synthesis platforms is poised to significantly enhance the productivity and efficiency of isoquinolinone synthesis. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scalability. the-scientist.comnih.gov

The application of flow chemistry to the synthesis of N-heterocycles is a rapidly growing field. For isoquinolinone derivatives, flow processes can be designed for key reaction steps such as cyclization and functionalization, leading to reduced reaction times and increased yields. the-scientist.comresearchgate.net Furthermore, the modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates.

Automated synthesis platforms, often utilizing cartridge-based reagent systems, are also emerging as a powerful tool for the rapid synthesis of libraries of compounds for drug discovery and materials science. engineering.org.cn These platforms can automate the entire workflow from reaction setup to purification, enabling high-throughput synthesis of a diverse range of isoquinolinone derivatives with minimal manual intervention. The combination of flow chemistry and automated synthesis holds the promise of accelerating the discovery and development of new isoquinolinone-based molecules.

Exploration of Novel Catalytic Systems for Selective Functionalization of Isoquinolinone Scaffolds

The development of novel catalytic systems is crucial for the selective functionalization of the isoquinolinone core, enabling the synthesis of a wide array of derivatives with tailored properties. Transition-metal catalysis, in particular, has proven to be a versatile tool for this purpose.

C-H Activation: A significant area of research is the use of transition-metal catalysts (e.g., rhodium, palladium, ruthenium) for the direct activation of carbon-hydrogen (C-H) bonds. the-scientist.comnih.govengineering.org.cn This strategy allows for the introduction of functional groups at specific positions on the isoquinolinone scaffold without the need for pre-functionalized starting materials, offering a more atom- and step-economical approach. For a molecule like 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, C-H activation could potentially be used to introduce substituents at other positions on the aromatic ring.

Cross-Coupling Reactions: The bromine atom at the 4-position of the target compound serves as a versatile handle for a variety of cross-coupling reactions. rsc.org Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide range of substituents, including aryl, alkyl, and amino groups. rsc.org The development of new and more efficient catalyst systems for these reactions, including those based on earth-abundant metals, is an active area of research.

The exploration of novel catalytic systems continues to expand the synthetic toolbox for the selective functionalization of isoquinolinone scaffolds, providing access to a greater diversity of molecular architectures.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of isoquinolinone derivatives. Advanced spectroscopic techniques that allow for in situ and operando monitoring of reactions are becoming increasingly important in this regard. Operando spectroscopy involves the simultaneous characterization of a catalyst or reacting system while measuring its catalytic activity, providing a direct correlation between structure and reactivity. nih.gov

Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time. nih.gov This data can be used to elucidate reaction pathways, identify transient intermediates, and determine kinetic parameters. For the synthesis of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, in situ monitoring could be used to optimize reaction conditions for the cyclization step or to study the kinetics of subsequent functionalization reactions.

The insights gained from these advanced spectroscopic studies can lead to the development of more efficient and selective synthetic protocols, as well as a more fundamental understanding of the underlying chemical transformations.

Application of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction of Isoquinolinone Structures

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of brominated precursors or through palladium-catalyzed cross-coupling reactions. For example, cyclization of substituted benzamides under acidic conditions (e.g., polyphosphoric acid) is a standard approach. Optimization involves monitoring reaction temperature (80–120°C) and time (12–24 hours) to balance yield and purity. Post-synthesis purification typically employs column chromatography with petroleum ether/ethyl acetate gradients .

Q. How can NMR and HRMS data be used to confirm the structure of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks:
  • A singlet (~δ 2.5 ppm) for the methyl group at C3.
  • A doublet (δ 7.2–7.8 ppm) for aromatic protons adjacent to the bromine substituent.
  • HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₀H₉BrNO⁺ = 254.98 g/mol). Discrepancies >2 ppm require re-evaluation of synthesis or purification steps .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The compound is light-sensitive due to the bromine substituent. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests via TLC or HPLC every 3 months are recommended. Decomposition products (e.g., dehalogenated derivatives) can be identified using LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the bromine and methyl groups be addressed during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts favorable electrophilic substitution at C4 due to the electron-withdrawing lactam group. Experimental validation involves competitive reactions with isotopically labeled precursors and HPLC analysis of regioisomer ratios (e.g., 4-bromo vs. 6-bromo derivatives) .

Q. What bioactivity mechanisms have been proposed for dihydroisoquinolin-1-one derivatives, and how can they be evaluated for 4-bromo-3-methyl analogs?

  • Methodological Answer : Dihydroisoquinolinones inhibit acetylcholinesterase (AChE) via π-π stacking with Trp86 in the catalytic site. For 4-bromo-3-methyl derivatives:

  • Perform in vitro AChE inhibition assays (Ellman’s method) with IC₅₀ calculations.
  • Compare activity against non-brominated analogs to assess halogenation’s impact on binding affinity .

Q. How can crystallographic data resolve structural ambiguities in 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths, angles, and packing motifs. For example, the lactam ring’s planarity and Br–C bond length (~1.89 Å) distinguish it from isosteric analogs. Synchrotron sources improve resolution for heavy atoms like bromine .

Q. What analytical methods are most effective for quantifying trace impurities in synthesized batches?

  • Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) achieves baseline separation of impurities. Calibration curves for common byproducts (e.g., dehalogenated or dimerized species) are constructed using spiked samples. Limit of detection (LOD) <0.1% ensures compliance with pharmacopeial standards .

Q. How can contradictions in reported biological activity data for dihydroisoquinolinone derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, buffer pH). Systematic meta-analysis of literature data, followed by standardized re-testing under controlled conditions (e.g., uniform AChE from Electrophorus electricus), clarifies structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.